Eicosanol
Overview
Description
Arachidyl alcohol, also known as icosan-1-ol, is a straight-chain fatty alcohol with 20 carbon atoms. It is a waxy substance commonly used as an emollient in cosmetics. This compound is typically obtained via the hydrogenation of arachidic acid or arachidonic acid, both of which are present in peanut oil . Its name is derived from the Latin name for the peanut plant, "arachis" .
Mechanism of Action
Target of Action
This compound, also known as 1-icosanol or arachidyl alcohol, is a straight-chain fatty alcohol with 20 carbon atoms . It is a component of the eicosanoid family, which are metabolites generated from 20-carbon polyunsaturated fatty acids (PUFAs) . The primary targets of this compound are the oxygenases, including cyclooxygenases, lipoxygenases, and cytochrome P450 . These enzymes play a crucial role in the regulation of inflammation in the blood and the vessel .
Mode of Action
This compound interacts with its targets, the oxygenases, to regulate the formation of derived lipid mediators termed eicosanoids . The oxygenation of 20-carbon PUFAs via these oxygenases generates a class of classical eicosanoids, including prostaglandins, thromboxanes, and leukotrienes . These eicosanoids play a critical role in initiating or modulating the inflammatory process .
Biochemical Pathways
The biochemical pathways affected by this compound involve the enzymatic oxygenation of 20-carbon PUFAs . These eicosanoids function to regulate a physiological response, including tissue homeostasis, pain, host defense, and inflammation .
Result of Action
The result of this compound’s action is the regulation of inflammation in the blood and the vessel . While arachidonic acid-derived eicosanoids are extensively studied due to their pro-inflammatory effects, several eicosanoids have been reported to attenuate exacerbated inflammatory responses and participate in the resolution of inflammation .
Action Environment
The action environment of this compound is primarily within the cells where it interacts with oxygenases to regulate the formation of eicosanoids
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidyl alcohol is primarily synthesized through the hydrogenation of arachidic acid or arachidonic acid. The hydrogenation process involves the addition of hydrogen (H₂) to the acid in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, arachidyl alcohol is produced by the catalytic hydrogenation of fatty acids derived from natural sources such as peanut oil. The process involves the following steps:
Extraction: Fatty acids are extracted from peanut oil.
Hydrogenation: The extracted fatty acids undergo hydrogenation in the presence of a catalyst.
Purification: The resulting alcohol is purified through distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Arachidyl alcohol undergoes several types of chemical reactions, including:
Oxidation: Arachidyl alcohol can be oxidized to form arachidic acid.
Reduction: It can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products:
Oxidation: Arachidic acid.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Arachidyl alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized as an emollient in cosmetics, a lubricant in industrial applications, and a stabilizer in the production of polymers
Comparison with Similar Compounds
Behenyl alcohol (docosanol): A fatty alcohol with 22 carbon atoms, used in cosmetics and pharmaceuticals.
Cetyl alcohol (hexadecanol): A fatty alcohol with 16 carbon atoms, commonly used as an emulsifier and thickening agent.
Stearyl alcohol (octadecanol): A fatty alcohol with 18 carbon atoms, used in personal care products and as a lubricant.
Comparison: Arachidyl alcohol is unique due to its specific carbon chain length (20 carbons), which imparts distinct physical and chemical properties. Compared to behenyl alcohol, arachidyl alcohol has a lower melting point and different solubility characteristics. Its intermediate chain length makes it versatile for various applications, balancing the properties of shorter and longer-chain fatty alcohols .
Properties
IUPAC Name |
icosan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFJIXJJCSYFAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027272 | |
Record name | 1-Eicosanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID0027272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |
Record name | 1-Eicosanol | |
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Record name | 1-Eicosanol | |
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Record name | Arachidyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
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Boiling Point |
309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |
Record name | 1-EICOSANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
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Flash Point |
195 °C | |
Record name | 1-Eicosanol | |
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Solubility |
Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |
Record name | 1-EICOSANOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
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Density |
0.8405 at 20 °C/4 °C | |
Record name | 1-EICOSANOL | |
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Vapor Pressure |
0.00000004 [mmHg] | |
Record name | 1-Eicosanol | |
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Color/Form |
White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |
CAS No. |
629-96-9, 28679-05-2 | |
Record name | 1-Eicosanol | |
Source | CAS Common Chemistry | |
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Record name | 1-Eicosanol | |
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Record name | Eicosanol | |
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Record name | 1-EICOSANOL | |
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Record name | 1-Eicosanol | |
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Record name | 1-Eicosanol | |
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Record name | Icosan-1-ol | |
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Record name | ARACHIDYL ALCOHOL | |
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Record name | 1-EICOSANOL | |
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Record name | Arachidyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
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Melting Point |
66.1 °C | |
Record name | 1-EICOSANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5731 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Arachidyl alcohol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011619 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of eicosanol?
A1: this compound has the molecular formula C20H42O and a molecular weight of 298.56 g/mol.
Q2: Does this compound exhibit polymorphism?
A: Yes, this compound exhibits polymorphism. At room temperature, it exists in two monoclinic forms: β and γ. The γ form is stable for even-numbered carbon chain alkanols, while the β form is stable for odd-numbered alkanols. Upon heating, both forms transform into a monoclinic rotator form (R'IV) just below the melting point. []
Q3: Is this compound found in biological systems?
A: Yes, this compound is found in the wax of the human tubercle bacillus, specifically in strain H-37. [] This finding raises the possibility of using this compound as a biomarker for differentiating between bacterial strains.
Q4: Can this compound be used to distinguish between different Mycobacterium species?
A: Yes, the presence and absence of specific fatty acids and alcohols, including this compound, can help differentiate Mycobacterium species. For instance, 2-eicosanol is a characteristic component of the M. avium complex, distinguishing it from other mycobacteria. [, , , ]
Q5: What is the potential application of this compound in cancer therapy?
A: Research suggests that a chloroform extract of Kielmeyera coriacea, containing this compound as a major constituent, exhibits cytotoxic activity against murine melanoma cells and various human tumor cell lines. This extract demonstrated promising antitumor activity both in vitro and in vivo, highlighting the potential of this compound and other constituents in cancer therapy. [, ]
Q6: Can this compound be used in phase change materials?
A: Yes, this compound has shown promise in developing form-stable phase change materials (PCMs). When incorporated into Polyvinyl Butyral-Poly(acrylic acid) (PVB-PAA) nanofibrous mats, this compound contributes to desirable thermal properties, making these materials suitable for thermal energy storage applications. []
Q7: What is the role of this compound in analytical chemistry?
A: this compound is often used as an internal standard in gas chromatography for quantifying other long-chain alcohols, particularly in analyzing mixtures like policosanol. [] It is also used as a derivatizing agent to improve the detection of alcohols in high-performance liquid chromatography. []
Q8: How can this compound be used to study molecular interactions at interfaces?
A: this compound serves as a model compound in Langmuir trough studies to investigate molecular interactions at the air-water interface. It helps understand phenomena like monolayer formation, phase behavior, and the impact of additives on interfacial properties. [, , ]
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